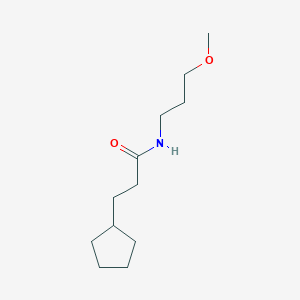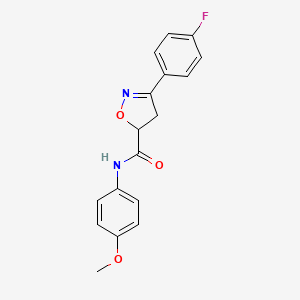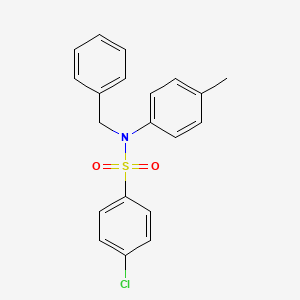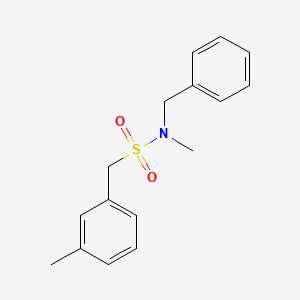![molecular formula C19H19N3O2 B4845175 (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine](/img/structure/B4845175.png)
(2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine
Vue d'ensemble
Description
The compound (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine, also known as MOPEA, is a novel chemical compound with potential applications in scientific research. MOPEA is a member of the oxadiazole family of compounds and has been synthesized through a number of different methods.
Mécanisme D'action
The mechanism of action of (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine has been shown to increase the expression of the sigma-1 receptor and to enhance the binding of the receptor to its ligands. This may lead to the activation of downstream signaling pathways that promote cell survival and protect against oxidative stress.
Biochemical and Physiological Effects:
(2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine can protect against oxidative stress and apoptosis in neuronal cells. In vivo studies have shown that (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine can improve cognitive function and reduce amyloid-beta deposition in a mouse model of Alzheimer's disease. (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine in lab experiments is its high purity and yield. (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine has been synthesized through a variety of methods, all of which result in high yields and purity. Another advantage is its specificity for the sigma-1 receptor, which allows for targeted modulation of this protein. One limitation of using (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents. Another limitation is the lack of information on its long-term toxicity and safety.
Orientations Futures
There are a number of future directions for research on (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine. One direction is to further elucidate its mechanism of action and downstream signaling pathways. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could be conducted on the potential use of (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine as a neuroprotective agent in other neurological conditions such as traumatic brain injury and stroke. Finally, further studies are needed to assess the long-term toxicity and safety of (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine.
Applications De Recherche Scientifique
(2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine has been found to bind to the sigma-1 receptor, which is a protein that plays a role in the regulation of ion channels, neurotransmitter release, and cell survival. (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine has been shown to have neuroprotective effects in vitro and in vivo, suggesting that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[2-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl]ethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-23-17-10-7-15(8-11-17)9-12-19-21-18(22-24-19)13-14-20-16-5-3-2-4-6-16/h2-12,20H,13-14H2,1H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQAKHQWOLEBGI-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=NO2)CCNC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=NO2)CCNC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl]ethyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-3-phenyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B4845100.png)
![N-allyl-6-(2,2,2-trifluoroethoxy)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4845108.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4845118.png)
![ethyl 2-[(4-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4845119.png)
![ethyl 4-({3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B4845127.png)

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B4845146.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4845151.png)
![N-(2-chlorophenyl)-4-oxo-4-[2-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)hydrazino]butanamide](/img/structure/B4845153.png)
![2-{5-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2-furyl}benzoic acid](/img/structure/B4845168.png)


![bis(4-methylphenyl) [2-(4-morpholinyl)ethyl]amidophosphate](/img/structure/B4845185.png)